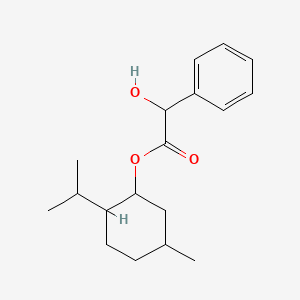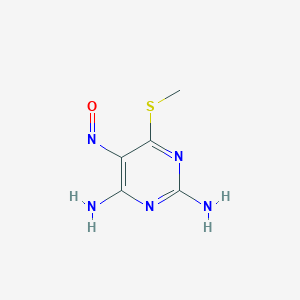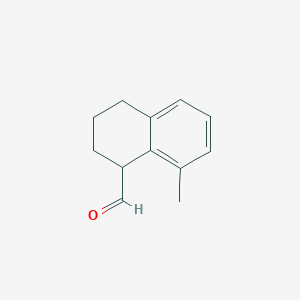
1-(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanone is a heterocyclic compound featuring a pyrazole ring substituted with a hydroxy group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)ethan-1-one typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the cyclization of chalcones with hydrazine hydrate under reflux conditions. The reaction is often carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of acid or base to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Major Products:
Oxidation: Formation of 1-(4-oxo-1-phenyl-1H-pyrazol-3-yl)ethanone.
Reduction: Formation of 1-(4-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)ethan-1-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the pyrazole ring can interact with metal ions, influencing their catalytic activity .
Comparison with Similar Compounds
- 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- 1-(3-Methyl-1H-pyrazol-4-yl)ethanone
- 1-(5-Methyl-1H-pyrazol-4-yl)ethanone
Comparison: 1-(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanone is unique due to the presence of the hydroxy group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it more versatile in medicinal chemistry applications compared to its methyl-substituted analogs .
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-(4-hydroxy-1-phenylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C11H10N2O2/c1-8(14)11-10(15)7-13(12-11)9-5-3-2-4-6-9/h2-7,15H,1H3 |
InChI Key |
ITHZCEJDTHQGNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C=C1O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-Aminoethyl)amino]-4-oxobutan-2-yl nitrate](/img/structure/B8670790.png)

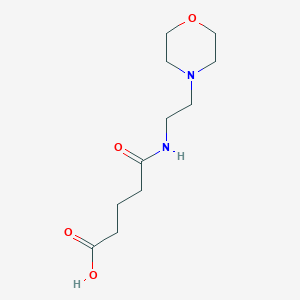

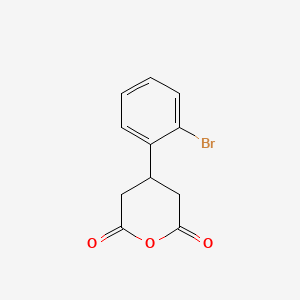

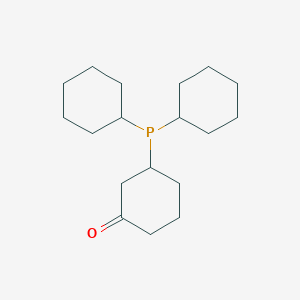
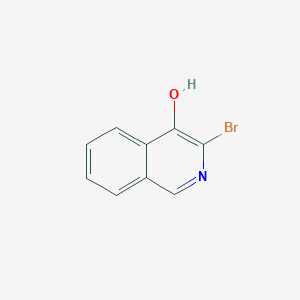
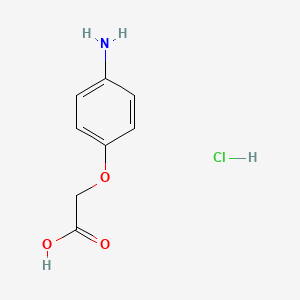
![4-[(4-Chlorophenyl)methoxy]pyridin-2(1H)-one](/img/structure/B8670863.png)
![2-[4-[[(4S,5R)-4,5-Bis(4-chlorophenyl)-2-[4-(1,1-dimethylethyl)-2-ethoxyphenyl]-4,5-dihydro-1H-imidazol-1-YL]carbonyl]-1-piperazinyl]-1-(4-morpholinyl)ethanone](/img/structure/B8670870.png)
